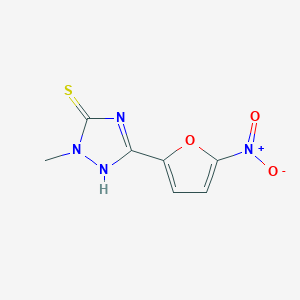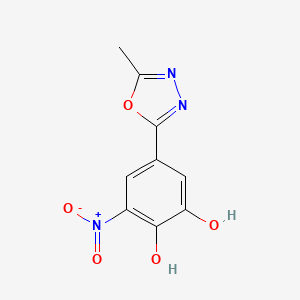
Imidazolidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine-4-thione, also known as 2-imidazolidinethione, is a heterocyclic compound with the molecular formula C₃H₆N₂S. It is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolidine-4-thione can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification. The reaction proceeds as follows:
NH2CH2CH2NH2+CS2→C3H6N2S+H2S
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process that ensures high yield and purity. This typically involves the controlled addition of ethylenediamine and carbon disulfide in a solvent, followed by purification steps such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidine-4-one.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Imidazolidine-4-one.
Reduction: Various imidazolidine derivatives.
Substitution: Substituted this compound compounds.
Applications De Recherche Scientifique
Imidazolidine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: this compound is used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism by which imidazolidine-4-thione exerts its effects varies depending on its application. In biological systems, it can interact with enzymes by binding to their active sites, thereby inhibiting their activity. The sulfur atom in the compound plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers in the enzyme.
Comparaison Avec Des Composés Similaires
Imidazolidine-4-thione can be compared with other similar compounds such as:
Imidazolidine-2-thione: Similar in structure but with the sulfur atom in a different position.
Thiazolidine-2-thione: Contains a sulfur atom in the ring but differs in the position of nitrogen atoms.
2-Mercaptoimidazoline: Another sulfur-containing heterocycle with different reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the position of the sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Propriétés
| 323574-26-1 | |
Formule moléculaire |
C3H6N2S |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
imidazolidine-4-thione |
InChI |
InChI=1S/C3H6N2S/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) |
Clé InChI |
KRQAETCTQQMPDP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)NCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)



![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
